

Application Notes: HPTLC Fingerprinting Analysis of Pterocarpus marsupium Extracts

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Compound of Interest

Compound Name: *Marsupsin*

Cat. No.: *B1215608*

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Introduction

Pterocarpus marsupium Roxb., commonly known as Indian Kino or Vijaysar, is a deciduous tree belonging to the Fabaceae family.[1] Its heartwood, bark, leaves, and flowers have been utilized in traditional Ayurvedic medicine for their therapeutic properties, particularly in the management of diabetes.[1][2] The medicinal efficacy of *P. marsupium* is attributed to a rich profile of bioactive compounds, including flavonoids, alkaloids, tannins, saponins, and phenols.[2][3] Key chemical constituents identified include pterostilbene, **marsupsin**, pterosupin, (-)-epicatechin, and liquiritigenin.[4][5]

Given the increasing global demand for herbal medicines, ensuring the quality, consistency, and authenticity of botanical extracts is paramount. High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful analytical tool for the fingerprinting of herbal extracts.[6] HPTLC fingerprinting provides a unique chromatographic profile representing the complex mixture of phytochemicals in an extract. This technique is instrumental for the identification of plant materials, quantification of marker compounds, assessment of quality, and detection of adulteration, thereby ensuring the therapeutic efficacy and safety of the final product.[6][7]

Application of HPTLC for *Pterocarpus marsupium* Analysis

- **Authentication and Identification:** HPTLC profiles serve as a characteristic fingerprint for the authentication of *P. marsupium* heartwood and other parts, distinguishing it from other species or potential adulterants.

- **Quality Control:** The method allows for a visual and densitometric comparison of different batches of extracts, ensuring batch-to-batch consistency.
- **Quantitative Analysis:** HPTLC can be used to quantify specific bioactive marker compounds, such as pterostilbene or quercetin, which are linked to the plant's pharmacological activities. [8]
- **Comparative Analysis:** The technique is effective for comparing the phytochemical profiles of different parts of the plant, such as the heartwood, small branches, and leaves, to evaluate potential substitutes for the medicinally important but often over-exploited heartwood.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data derived from HPTLC and other phytochemical analyses of *Pterocarpus marsupium* extracts.

Table 1: Total Phenolic and Flavonoid Content in *Pterocarpus marsupium*

Plant Part	Extract Type	Analytical Method	Total Phenolic Content	Total Flavonoid Content	Reference
Heartwood	Ethanolic	Folin-Ciocalteu Assay	36.65 ± 0.90 mg/g (tannic acid equivalent)	56.30 ± 0.38 mg/g (quercetin equivalent)	[9]
Small Branches	Ethanolic	Folin-Ciocalteu Assay	41.91 ± 1.05 mg/g (tannic acid equivalent)	70.22 ± 1.25 mg/g (quercetin equivalent)	[9]

| Heartwood | Methanolic | Not Specified | 15.7% | 7.8% |[11] |

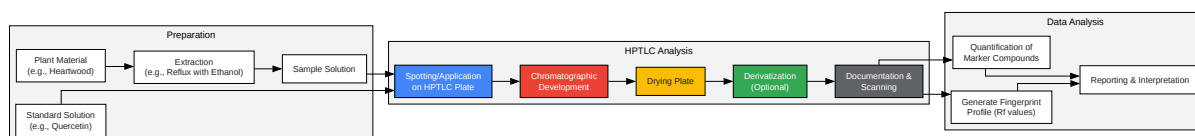
Table 2: HPTLC Method Validation Data for Quercetin Quantification

Parameter	Value
Linearity Range	200–4000 ng/spot
Calibration Equation	$1.066 + 458.5$
Correlation Coefficient (r^2)	0.993
Limit of Detection (LOD)	13.65 ng/spot
Limit of Quantitation (LOQ)	41.39 ng/spot

Data from analysis of *P. marsupium* heartwood extract.[8]

Experimental Workflow

The general workflow for HPTLC fingerprinting analysis provides a systematic approach from sample preparation to data interpretation.



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Caption: General workflow for HPTLC fingerprinting.

Experimental Protocols

Protocol 1: General Phytochemical Fingerprinting

This protocol is designed to generate a general HPTLC fingerprint to visualize the overall composition of the extract.

1. Materials and Reagents

- Pterocarpus marsupium heartwood powder
- Ethanol (AR grade)
- Toluene (AR grade)
- Ethyl acetate (AR grade)
- Formic acid (AR grade)
- Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)

2. Sample Preparation (Extraction)

- Weigh 10 g of coarsely powdered P. marsupium heartwood into a 250 ml round-bottom flask.
[\[10\]](#)
- Add 50 ml of alcohol (ethanol) and extract by refluxing for 30 minutes.
[\[10\]](#)
- Filter the extract while hot and concentrate it under a vacuum.
- Re-dissolve the dried extract in ethanol to a final concentration of 10 mg/ml for application.

3. Chromatographic Conditions

- Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
- Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:5:1, v/v/v).
[\[10\]](#)
- Chamber Saturation: Equilibrate the twin-trough developing chamber with the mobile phase for 20 minutes at room temperature.
[\[6\]](#)
- Sample Application: Apply 2-5 µl of the sample and standard solutions as 8 mm bands on the HPTLC plate using a CAMAG Linomat applicator.
[\[10\]](#)

- Development: Develop the plate in the saturated chamber up to a distance of 8 cm.[10]
- Drying: Dry the developed plate in an oven at 100-105°C for 15 minutes.[6]
- Documentation: Document the chromatograms under UV light at 254 nm and 366 nm using a suitable photo-documentation system. The resulting profile of separated spots, characterized by their R_f values and colors, constitutes the HPTLC fingerprint.

Protocol 2: Quantification of Quercetin

This protocol provides a validated method for the quantification of quercetin, a known flavonoid in *P. marsupium*.

1. Materials and Reagents

- Pterocarpus marsupium heartwood extract (prepared as in Protocol 1)
- Quercetin standard (analytical grade)
- Toluene, Ethyl acetate, Methanol, Formic acid (all AR grade)
- Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm, 0.2 mm thickness).[8]

2. Standard Preparation

- Prepare a stock solution of quercetin in methanol (1 mg/ml).
- From the stock solution, prepare working standards of varying concentrations to create a calibration curve (e.g., 200 to 4000 ng/spot).[8]

3. Chromatographic Conditions

- Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[8]
- Mobile Phase: Toluene: Ethyl acetate: Methanol: Formic acid (6:3:0.5:0.5, v/v/v/v).[8]
- Chamber Saturation: Saturate the chamber with the mobile phase for 20 minutes.

- Sample Application: Apply known volumes of the sample extract and the quercetin standard solutions as 6 mm bands at a rate of 150 nL/s.[\[8\]](#)
- Development and Drying: Proceed as described in Protocol 1.
- Scanning and Quantification: Scan the dried plate using a TLC scanner in absorbance mode at the wavelength of maximum absorbance for quercetin (approx. 254 nm). Quantify the amount of quercetin in the sample by comparing its peak area with the calibration curve generated from the standards.

Protocol 3: Class-Specific Fingerprinting (Flavonoids and Tannins)

This protocol uses specific mobile phases and derivatizing agents to selectively visualize flavonoids and tannins.[\[12\]](#)

1. Sample and Standard Preparation

- Prepare the extract as described in Protocol 1. Use quercetin as a standard for flavonoids and gallic acid for tannins.

2. Chromatographic Conditions for Flavonoids

- Mobile Phase: Ethyl acetate: Formic acid: Glacial acetic acid: Water (10:0.5:0.5:1, v/v/v/v).[\[12\]](#)
- Development and Drying: Proceed as described in Protocol 1.
- Derivatization: Spray the dried plate with 10% methanolic sulphuric acid reagent.[\[12\]](#)
- Documentation: Heat the plate at 110°C for 5-10 minutes and view the chromatogram under UV 366 nm.[\[12\]](#)

3. Chromatographic Conditions for Tannins

- Mobile Phase: Toluene: Ethyl acetate: Formic acid (6:4:0.3, v/v/v).[\[12\]](#)
- Development and Drying: Proceed as described in Protocol 1.

- Derivatization: Spray the dried plate with alcoholic ferric chloride reagent.[12]
- Documentation: View the chromatogram in visible light (at 540 nm) to observe the characteristic colored spots for tannins.[12]

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